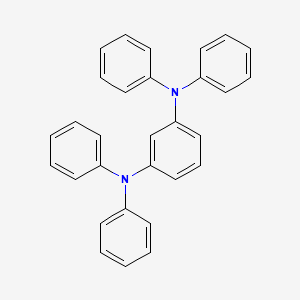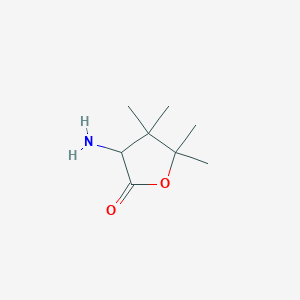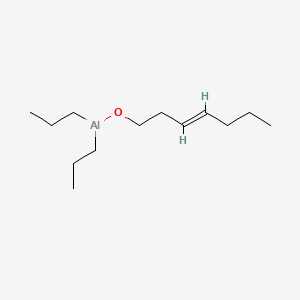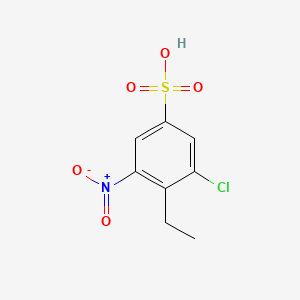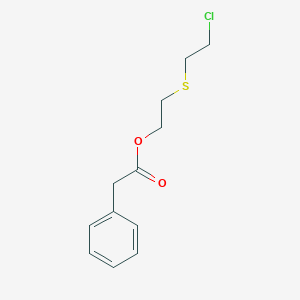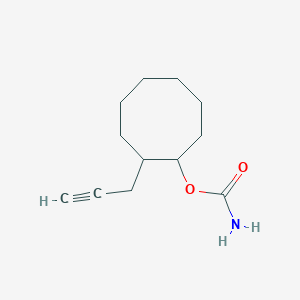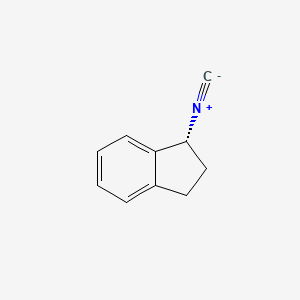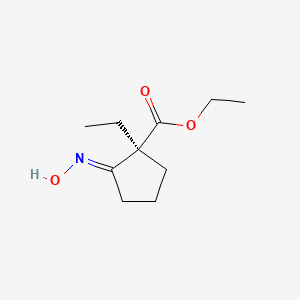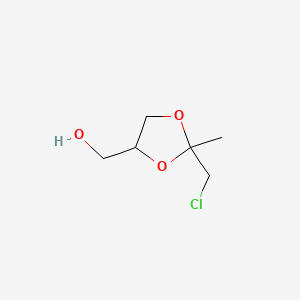
2-Chloromethyl-2-methyl-1,3-dioxolane-4-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloromethyl-2-methyl-1,3-dioxolane-4-methanol is a versatile organic compound with the molecular formula C4H7ClO2. It is a chlorinated derivative of 1,3-dioxolane, featuring a chlorine atom attached to a methylene group and a methyl group on the dioxolane ring. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloromethyl-2-methyl-1,3-dioxolane-4-methanol typically involves the chlorination of 2-methyl-1,3-dioxolane-4-methanol. The reaction can be carried out using chloromethyl methyl ether (MOMCl) in the presence of a suitable catalyst, such as aluminum chloride (AlCl3), under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process, where the reactants are fed into a reactor containing the catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloromethyl-2-methyl-1,3-dioxolane-4-methanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Major Products Formed:
Oxidation: The major product of oxidation is 2-chloromethyl-2-methyl-1,3-dioxolane-4-carboxylic acid.
Reduction: The reduction of the compound yields this compound itself or its derivatives.
Substitution: Substitution reactions can produce various substituted dioxolanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chloromethyl-2-methyl-1,3-dioxolane-4-methanol is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for various pharmaceuticals and agrochemicals. Additionally, it is used in the development of new materials and as a solvent in analytical chemistry.
Wirkmechanismus
The mechanism by which 2-Chloromethyl-2-methyl-1,3-dioxolane-4-methanol exerts its effects depends on the specific application. In organic synthesis, it acts as an electrophile, reacting with nucleophiles to form new chemical bonds. The molecular targets and pathways involved vary depending on the reaction conditions and the presence of catalysts.
Vergleich Mit ähnlichen Verbindungen
2-Chloromethyl-1,3-dioxolane
2,2-Dimethyl-1,3-dioxolane-4-methanol
2,3-Isopropylidene-sn-glycerol
L-alpha,beta-Isopropylideneglycerol
Is there anything specific you would like to know more about regarding this compound?
Eigenschaften
CAS-Nummer |
63979-51-1 |
|---|---|
Molekularformel |
C6H11ClO3 |
Molekulargewicht |
166.60 g/mol |
IUPAC-Name |
[2-(chloromethyl)-2-methyl-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C6H11ClO3/c1-6(4-7)9-3-5(2-8)10-6/h5,8H,2-4H2,1H3 |
InChI-Schlüssel |
LOMFXRJCLQQSJH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCC(O1)CO)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,9-Epoxyoxazolo[3,2-a]azepine(9CI)](/img/structure/B15347664.png)
![2,2'-[[4-[(2,6-Dibromo-4-nitrophenyl)azo]-3-methylphenyl]imino]bisethyl diacetate](/img/structure/B15347671.png)
![2-Amino-3,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15347693.png)
![anthra[1,9-cd]pyrazol-6(2H)-one,3-bromo-](/img/structure/B15347697.png)
